molecular formula C20H18N4OS B6056859 N-[4-(2H-1,2,3-benzotriazol-2-yl)phenyl]-N-isopropylthiophene-2-carboxamide

N-[4-(2H-1,2,3-benzotriazol-2-yl)phenyl]-N-isopropylthiophene-2-carboxamide

Cat. No. B6056859
M. Wt: 362.4 g/mol
InChI Key: PIOKROPDRHVEEU-UHFFFAOYSA-N
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Description

N-[4-(2H-1,2,3-benzotriazol-2-yl)phenyl]-N-isopropylthiophene-2-carboxamide, also known as BITC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BITC is a member of the benzotriazole family of compounds and has a unique structure that makes it a promising candidate for use in a variety of applications.

Mechanism of Action

The mechanism of action of N-[4-(2H-1,2,3-benzotriazol-2-yl)phenyl]-N-isopropylthiophene-2-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the induction of apoptosis in cancer cells. N-[4-(2H-1,2,3-benzotriazol-2-yl)phenyl]-N-isopropylthiophene-2-carboxamide has also been shown to modulate the expression of certain genes involved in cell cycle regulation and DNA repair.
Biochemical and Physiological Effects
N-[4-(2H-1,2,3-benzotriazol-2-yl)phenyl]-N-isopropylthiophene-2-carboxamide has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-cancer properties. N-[4-(2H-1,2,3-benzotriazol-2-yl)phenyl]-N-isopropylthiophene-2-carboxamide has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-[4-(2H-1,2,3-benzotriazol-2-yl)phenyl]-N-isopropylthiophene-2-carboxamide has several advantages for use in lab experiments, including its low toxicity and ease of synthesis. However, N-[4-(2H-1,2,3-benzotriazol-2-yl)phenyl]-N-isopropylthiophene-2-carboxamide is also highly reactive and may require special handling and storage conditions.

Future Directions

There are several future directions for research on N-[4-(2H-1,2,3-benzotriazol-2-yl)phenyl]-N-isopropylthiophene-2-carboxamide, including further investigation of its anti-cancer properties and its potential use in the treatment of neurodegenerative diseases. Other areas of research include the development of new synthesis methods for N-[4-(2H-1,2,3-benzotriazol-2-yl)phenyl]-N-isopropylthiophene-2-carboxamide and the investigation of its potential applications in material science and catalysis.

Synthesis Methods

N-[4-(2H-1,2,3-benzotriazol-2-yl)phenyl]-N-isopropylthiophene-2-carboxamide can be synthesized using a variety of methods, including the reaction of 4-(2H-1,2,3-benzotriazol-2-yl)aniline with isopropylthiocyanate in the presence of a base. Other methods include the reaction of 4-(2H-1,2,3-benzotriazol-2-yl)aniline with isopropylisothiocyanate in the presence of a catalyst.

Scientific Research Applications

N-[4-(2H-1,2,3-benzotriazol-2-yl)phenyl]-N-isopropylthiophene-2-carboxamide has been extensively studied for its potential applications in various fields, including material science, biochemistry, and pharmacology. In material science, N-[4-(2H-1,2,3-benzotriazol-2-yl)phenyl]-N-isopropylthiophene-2-carboxamide has been used as a photostabilizer for polymers, as well as a corrosion inhibitor for metals. In biochemistry, N-[4-(2H-1,2,3-benzotriazol-2-yl)phenyl]-N-isopropylthiophene-2-carboxamide has been studied for its potential anti-cancer properties, as well as its ability to inhibit the activity of certain enzymes. In pharmacology, N-[4-(2H-1,2,3-benzotriazol-2-yl)phenyl]-N-isopropylthiophene-2-carboxamide has been investigated for its potential use as a therapeutic agent for a variety of diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

N-[4-(benzotriazol-2-yl)phenyl]-N-propan-2-ylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4OS/c1-14(2)23(20(25)19-8-5-13-26-19)15-9-11-16(12-10-15)24-21-17-6-3-4-7-18(17)22-24/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIOKROPDRHVEEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1=CC=C(C=C1)N2N=C3C=CC=CC3=N2)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(2H-benzotriazol-2-yl)phenyl]-N-(propan-2-yl)thiophene-2-carboxamide

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